molecular formula C9H17NO5 B15313612 3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid

3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid

Cat. No.: B15313612
M. Wt: 219.23 g/mol
InChI Key: ZIMQJAVPQRKBTD-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid involves the protection of the amino group through the formation of a carbamate. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. The removal of the Boc group is facilitated by acids like TFA, which protonate the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the formation of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
  • 3-{[(tert-butoxy)carbonyl]amino}benzoic acid

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid is unique due to the presence of both a hydroxyl group and a Boc-protected amino group. This dual functionality allows for versatile applications in synthetic chemistry, particularly in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)

InChI Key

ZIMQJAVPQRKBTD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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